

A Comprehensive Technical Guide to 4-Isopropoxyphenylboronic Acid

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Compound of Interest		
Compound Name:	4-Isopropoxyphenylboronic acid	
Cat. No.:	B050181	Get Quote

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Introduction

4-Isopropoxyphenylboronic acid, identified by the CAS number 153624-46-5, is an aromatic boronic acid that serves as a vital building block in modern organic synthesis. Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This capability has positioned it as a key intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. Notably, it is a precursor in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a significant class of anti-inflammatory drugs. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and the experimental protocols relevant to its use.

Chemical and Physical Properties

A summary of the key quantitative data for **4-Isopropoxyphenylboronic acid** is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.



Property	Value	
CAS Number	153624-46-5	
Molecular Formula	C ₉ H ₁₃ BO ₃	
Molecular Weight	180.01 g/mol	
Melting Point	150-154 °C	
Boiling Point	321.9 ± 44.0 °C (Predicted)	
Density	1.10 ± 0.1 g/cm³ (Predicted)	
рКа	8.78 ± 0.17 (Predicted)	
Appearance	White to off-white or light tan powder	
Storage Temperature	Room Temperature, sealed in dry, dark place	

Synthesis of 4-Isopropoxyphenylboronic Acid: A General Protocol

The synthesis of arylboronic acids like **4-isopropoxyphenylboronic acid** is commonly achieved through the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. Below is a generalized experimental protocol.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

- 4-Bromo-isopropoxybenzene
- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate



- Hydrochloric acid (HCl)
- · Diethyl ether or Diisopropyl ether
- Sodium hydroxide (for purification)

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine and a few milliliters of a solution of 4-bromoisopropoxybenzene in anhydrous THF.
 - Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining 4-bromo-isopropoxybenzene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. Cool the resulting Grignard reagent to -78 °C using a dry ice/acetone bath.

Borylation:

- To the cooled Grignard reagent, add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.
- After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

Hydrolysis:

- Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
- Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.



- · Work-up and Purification:
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - To purify, the crude boronic acid can be dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH) to form the boronate salt, which is water-soluble.[1][2] The aqueous layer containing the salt is then separated from the organic layer containing non-acidic impurities.[1]
 - The aqueous layer is acidified with HCl to precipitate the pure boronic acid.[1]
 - The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents).

Application in Suzuki-Miyaura Cross-Coupling

4-Isopropoxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials. [3]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- 4-Isopropoxyphenylboronic acid
- An aryl halide (e.g., 4-bromotoluene)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
- Base (e.g., K₂CO₃, K₃PO₄, or Ba(OH)₂)
- Solvent (e.g., 1,4-dioxane, DMF, or ethanol/water mixture)

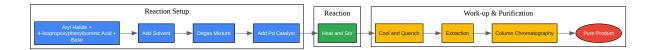


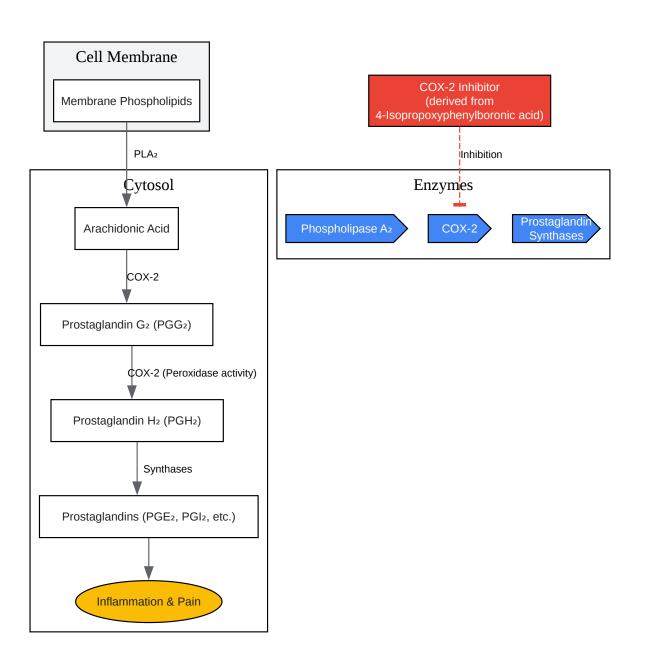
Procedure:

- To a reaction vessel, add the aryl halide (1.0 mmol), **4-isopropoxyphenylboronic acid** (1.1-1.5 mmol), and the base (2.0-3.0 mmol).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
- Add the palladium catalyst (typically 1-5 mol%).
- Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS. A typical reaction time is overnight.[4]
- Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Logical Workflow for Suzuki-Miyaura Coupling









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